Picenadol can be synthesized through several methodologies. One prominent method involves the alkylation of a metallo enamine intermediate, followed by stereoselective reduction. This approach allows for the formation of the desired enantiomers with high specificity. Another synthesis route includes using substituted formamidines and N-iminomethyl piperidine, which further contributes to the compound's unique structure .
The molecular formula of Picenadol is , with a molecular weight of approximately 247.38 g/mol. The compound features a complex structure characterized by a piperidine ring and a phenolic group.
The stereochemistry of Picenadol is crucial for its pharmacological activity, particularly the configuration at the piperidine ring which influences its interaction with opioid receptors .
Picenadol undergoes several types of chemical reactions that are important for its synthesis and potential modification:
These reactions are typically conducted in organic solvents such as dichloromethane or ethanol, often in the presence of catalysts like palladium on carbon .
The mechanism of action of Picenadol is primarily linked to its interaction with opioid receptors in the central nervous system. The (3S,4R) enantiomer acts as a μ-opioid agonist, effectively binding to and activating these receptors to produce analgesic effects. Conversely, the (3R,4S) enantiomer functions as an antagonist, blocking receptor activation.
This unique mechanism results in effective pain relief while minimizing side effects commonly associated with traditional opioids, such as respiratory depression and addiction potential .
Picenadol exhibits distinct physical and chemical properties that contribute to its efficacy and utility:
These properties are essential for understanding how Picenadol behaves in biological systems and during pharmaceutical formulation .
Picenadol's unique profile makes it suitable for various scientific applications:
Picenadol (LY-97435; LY-150720) is a synthetic 4-phenylpiperidine derivative with the chemical name 3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol and molecular formula C₁₆H₂₅NO. It possesses a molecular weight of 247.38 g/mol and features a chiral center, existing as a racemic mixture of two enantiomers: the (3R,4R)- and (3S,4S)-isomers [1] [3] [8]. Structurally, Picenadol belongs to the N-methyl-4-phenylpiperidine class of opioid compounds, sharing a phenylpiperidine backbone with meperidine (pethidine) but distinguished by its 4-propyl substitution and phenolic ring [1] [9]. The compound’s three-dimensional conformation is critical to its pharmacodynamic profile, with X-ray crystallography studies confirming distinct spatial orientations of its agonist and antagonist enantiomers [8].
Table 1: Chemical Profile of Picenadol
Property | Value |
---|---|
IUPAC Name | 3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol |
Molecular Formula | C₁₆H₂₅NO |
Molecular Weight | 247.38 g/mol |
CAS Registry Number | 79201-85-7 |
Stereochemistry | Racemic mixture [(3R,4R)+(3S,4S)] |
Structural Class | 4-Phenylpiperidine derivative |
Picenadol was developed by Eli Lilly in the 1970s as part of a strategic effort to create analgesics with reduced abuse liability and dependence potential compared to pure μ-opioid agonists [1] [9]. Its design leveraged emerging insights into opioid receptor pharmacology, specifically the discovery that certain opioid scaffolds could yield enantiomers with opposing pharmacological activities. The clinical rationale centered on combining an agonist enantiomer (for analgesia) with an antagonist enantiomer (to block abuse-related effects) within a single racemic formulation [1] [8]. This approach aimed to mitigate respiratory depression, physical dependence, and euphoria—side effects associated with traditional opioids like morphine [2].
Picenadol advanced to Phase II/III clinical trials in the 1980s, demonstrating efficacy comparable to meperidine in postoperative pain (obstetrics, dentistry) [1] [8]. However, despite promising analgesic properties and a lower abuse potential profile, it was never commercialized, likely due to strategic pipeline decisions rather than efficacy or safety concerns [1] [9]. This development pathway exemplifies the pharmaceutical industry’s exploration of agonist-antagonist hybrids during the late 20th century as safer alternatives to classical opioids [9].
Picenadol occupies a distinctive niche within opioid taxonomy as a stereochemically driven mixed agonist-antagonist. Unlike classical μ-agonists (e.g., morphine, fentanyl) that exhibit uniform receptor activation across neural pathways, Picenadol’s racemate delivers simultaneous agonist and antagonist actions via its enantiomers [1] [8]. The (3R,4R)-isomer functions as a potent μ-opioid and δ-opioid agonist, while the (3S,4S)-isomer acts as a μ-antagonist with approximately 1/10th the potency of nalorphine [2] [8]. This contrasts with mixed-action opioids like pentazocine or butorphanol, which exhibit partial agonist activity at κ-receptors—a receptor subtype implicated in dysphoria and psychotomimesis [1] [5].
Table 2: Pharmacodynamic Comparison of Picenadol with Representative Opioids
Compound | Primary Receptor Actions | κ-Receptor Activity | Abuse Liability |
---|---|---|---|
Picenadol | μ-Agonist (R,R) + μ-Antagonist (S,S) | Negligible | Low |
Morphine | Full μ-agonist | Low | High |
Pentazocine | Partial μ-agonist + κ-agonist | High | Moderate |
Buprenorphine | Partial μ-agonist + κ-antagonist | Moderate antagonism | Low |
Key differentiators of Picenadol include:
Table 3: Key Stereoisomers of Picenadol and Their Pharmacological Roles
Enantiomer | Configuration | Opioid Receptor Activity | Functional Role | Relative Potency |
---|---|---|---|---|
(3R,4R)-Picenadol | Agonist isomer | μ-receptor full agonist | Primary analgesic component | ~1x morphine (analgesia) |
(3S,4S)-Picenadol | Antagonist isomer | μ-receptor competitive antagonist | Abuse/dependence mitigation | ~0.1x nalorphine (antagonism) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7